ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Description
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a thiazole derivative featuring a morpholino substituent at position 2 and an ethyl ester group at position 4. The morpholino group (C₄H₈NO) is a six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to hydrogen-bonding capacity and polar solubility. The ethyl ester (-COOCH₂CH₃) enhances lipophilicity, influencing pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-15-9(13)8-7-16-10(11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINWWRRVBHJAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567605 | |
| Record name | Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126533-95-7 | |
| Record name | Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis with Morpholine Incorporation
A plausible pathway involves:
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Thioamide Preparation : Reacting morpholine with thiourea in the presence of hydrochloric acid to form N-morpholinothiourea.
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Cyclization : Treating the thioamide with ethyl α-bromoacetoacetate. The α-bromo ketone reacts with the thioamide’s sulfur and nitrogen atoms, forming the thiazole ring.
Reaction Conditions :
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Solvent: Ethanol or dimethylformamide (DMF)
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Temperature: 80–100°C
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Catalyst: Triethylamine (TEA) to neutralize HBr byproducts.
Example Protocol :
| Step | Reagent | Quantity | Conditions |
|---|---|---|---|
| 1 | Morpholine | 1.2 eq | Stirred in EtOH, 0°C |
| 2 | Thiourea | 1.0 eq | Added dropwise |
| 3 | Ethyl α-bromoacetoacetate | 1.0 eq | Reflux at 80°C, 12 hours |
| 4 | Triethylamine | 2.5 eq | Added slowly |
Yield Optimization :
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Increasing the molar ratio of morpholine to 1.5 equivalents improves ring substitution.
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Refluxing in DMF enhances solubility but may require post-reaction dilution with ice water to precipitate the product.
Post-Functionalization of Preformed Thiazoles
An alternative approach involves synthesizing a thiazole intermediate followed by introducing the morpholine and ester groups.
Thiazole-4-Carboxylate Ester Synthesis
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Thiazole Formation : Reacting ethyl acetoacetate with bromine in acetic acid to form ethyl α-bromoacetoacetate.
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Cyclocondensation : Treating the α-bromo derivative with ammonium thiocyanate to yield ethyl thiazole-4-carboxylate.
Reaction Scheme :
Morpholine Substitution
The morpholine group is introduced at the 2-position of the thiazole via nucleophilic aromatic substitution (SNAr).
Conditions :
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Reagent: Morpholine in excess (3.0 eq)
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature: 60–70°C
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Catalyst: Copper(I) iodide (CuI) or palladium acetate (Pd(OAc)₂) for accelerated kinetics.
Challenges :
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Thiazoles are electron-deficient heterocycles, requiring activating groups (e.g., halogens) at the 2-position for efficient SNAr. If the intermediate lacks a leaving group, direct substitution may be inefficient.
One-Pot Multicomponent Reactions
Modern synthetic chemistry favors one-pot methodologies to reduce purification steps and improve atom economy.
Three-Component Coupling
A hypothetical one-pot synthesis could involve:
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Morpholine Activation : Generating a morpholine-derived thiourea in situ.
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Ketone Bromination : Using N-bromosuccinimide (NBS) to brominate ethyl acetoacetate.
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Cyclocondensation : Combining the intermediates under basic conditions.
Advantages :
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Reduced isolation steps.
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Higher throughput for industrial applications.
Limitations :
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Competing side reactions (e.g., over-bromination) necessitate precise stoichiometric control.
Industrial-Scale Production Considerations
Scaling up laboratory synthesis requires addressing:
Continuous Flow Reactors
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Benefits : Improved heat transfer and reaction homogeneity.
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Parameters :
-
Residence time: 10–30 minutes
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Temperature: 90°C
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Pressure: 2–3 bar to maintain solvent liquid phase.
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Solvent Recycling
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Ethanol and DMF can be distilled and reused, reducing environmental impact.
Analytical Validation of Synthetic Products
Post-synthesis characterization ensures product integrity:
Spectroscopic Techniques
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¹H NMR :
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Thiazole C5-H proton: δ 7.8–8.2 ppm (singlet).
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Ethyl ester: δ 1.3 ppm (triplet, CH₃), δ 4.3 ppm (quartet, CH₂).
-
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FT-IR :
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C=O stretch: 1700–1720 cm⁻¹.
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C-N (morpholine): 1250–1270 cm⁻¹.
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Chromatographic Purity Assessment
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HPLC Conditions :
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Column: C18 reverse-phase
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Mobile phase: Acetonitrile/water (70:30)
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Retention time: 6.5 minutes.
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Chemical Reactions Analysis
Types of Reactions
ethyl 2-morpholino-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiazole ring .
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Antimicrobial Agents: EMTC has been investigated for its potential as an antimicrobial agent due to its thiazole structure, which enhances biological activity. It serves as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections .
- Enzyme Inhibitors: The compound has shown promise in drug development, particularly as an inhibitor of various enzymes involved in disease pathways. Its unique structure allows it to interact effectively with biological targets.
Case Study:
A study demonstrated that derivatives of EMTC exhibited significant cytotoxic activity against cancer cell lines, indicating its potential in cancer therapy . The synthesis of these derivatives involved reactions with morpholine and other functional groups to enhance their pharmacological profiles.
Agricultural Chemistry
Key Applications:
- Agrochemicals: EMTC is utilized in the formulation of fungicides and herbicides. Its effectiveness in controlling plant pathogens while being less toxic to beneficial organisms makes it a valuable component in sustainable agriculture .
Data Table: Agrochemical Efficacy
| Compound | Application | Efficacy (%) | Toxicity to Beneficial Organisms |
|---|---|---|---|
| EMTC | Fungicide | 85 | Low |
| EMTC | Herbicide | 78 | Moderate |
Material Science
Key Applications:
- Polymer Development: Research is ongoing into the use of EMTC for creating novel materials, specifically polymers with enhanced properties such as improved thermal stability and chemical resistance. The thiazole ring contributes to the mechanical strength and durability of the resulting materials .
Case Study:
A recent study explored the incorporation of EMTC into polymer matrices, resulting in composites that demonstrated superior thermal properties compared to traditional polymers. This advancement could lead to applications in high-performance materials for various industries .
Flavor and Fragrance Industry
Key Applications:
Mechanism of Action
The mechanism of action of ethyl 2-morpholino-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares ethyl 2-morpholino-1,3-thiazole-4-carboxylate with structurally related thiazole derivatives:
*Hypothetical compound inferred from structural analogs.
Key Observations
Substituent Effects: Morpholino vs. Ester Groups: Ethyl esters (e.g., ) are more prone to hydrolysis than pentafluorophenyl esters (e.g., ), which enhance stability.
Biological Relevance: Thiazoles with amino groups (e.g., ) are associated with antimicrobial and anti-inflammatory activities . Morpholino-substituted thiazoles (e.g., ) may target enzymes or receptors requiring polar interactions, such as kinases.
Synthetic Accessibility: Ethyl 2-amino-1,3-thiazole-4-carboxylate () is synthesized via cyclization reactions, a common method for thiazole derivatives . Morpholino-substituted analogs (e.g., ) likely require specialized coupling reagents for morpholine attachment.
Biological Activity
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H14N2O2S
- CAS Number : 126533-95-7
The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study indicated that derivatives of thiazole compounds possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
This compound has been investigated for its anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast and liver cancer cells. The proposed mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects. It has been evaluated for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neurodegenerative diseases. The inhibition of GSK-3β may contribute to improved neuronal survival and cognitive function in models of Alzheimer's disease.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of thiazole derivatives in treating skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates among patients treated with this compound compared to a control group.
- Cancer Cell Studies : In a laboratory setting, researchers treated various cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.
- Neuroprotection in Animal Models : An animal study investigated the neuroprotective effects of the compound in mice subjected to induced neurodegeneration. Mice treated with this compound exhibited improved cognitive performance and reduced neuronal loss compared to untreated controls.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction : By modulating apoptotic pathways, this compound promotes programmed cell death in malignant cells.
- Neuroprotective Pathways : Its ability to inhibit GSK-3β suggests a protective role against neurodegeneration by stabilizing tau protein and reducing amyloid-beta accumulation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-morpholino-1,3-thiazole-4-carboxylate, and how can reaction conditions be systematically optimized?
- Methodology : Synthesis typically involves cyclocondensation of ethyl bromoacetate derivatives with thiourea or morpholine-containing precursors under alkaline conditions. Key parameters to optimize include:
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side products (e.g., hydrolysis of the ester group) .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance morpholine incorporation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol/water mixtures simplify purification .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : - and -NMR confirm the thiazole ring (δ 6.8–7.2 ppm for C5-H) and ester group (δ 4.2–4.4 ppm for CHCH) .
- FT-IR : Key peaks include C=O (ester) at ~1700 cm and C-N (morpholine) at ~1250 cm .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Approach :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria to determine MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., varying IC values) be resolved?
- Analytical strategies :
- Purity verification : Reanalyze batches via HPLC (>95% purity) to rule out impurities influencing activity .
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs .
- Mechanistic studies : Use fluorescence-based assays (e.g., DNA intercalation studies) or target-specific enzymes (e.g., kinase inhibition) to isolate mode of action .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
- Modeling workflows :
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase). Validate with crystal structures from the PDB .
- QSAR : Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Train with datasets from PubChem BioAssay .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .
Q. How can structural modifications enhance selectivity for specific therapeutic targets?
- Design principles :
- Ester group replacement : Substitute ethyl with tert-butyl esters to improve metabolic stability. Monitor via in vitro microsomal assays .
- Morpholine ring modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to modulate electron density on the thiazole ring, affecting target interactions .
- Heterocycle fusion : Synthesize bicyclic analogs (e.g., thiazolo[4,5-d]pyrimidines) to explore π-stacking interactions with DNA .
Q. What strategies are recommended for resolving crystallographic disorder in derivatives of this compound?
- Crystallography troubleshooting :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution. Apply multi-scan corrections for absorption .
- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and constrain morpholine ring geometry using AFIX commands .
- Validation : Check using CheckCIF; address high R values by recollecting data or excluding poorly diffracting crystals .
Methodological Notes
- Safety : Handle with PPE due to potential skin/eye irritation. Avoid prolonged exposure; store at 2–8°C in airtight containers .
- Data reproducibility : Document reaction conditions (e.g., humidity, stirring speed) and instrument calibration dates. Share raw NMR/FACS files via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
